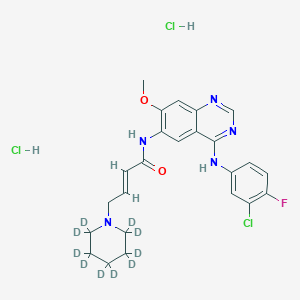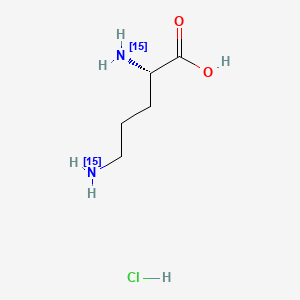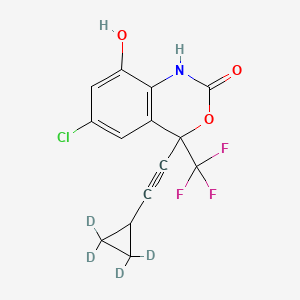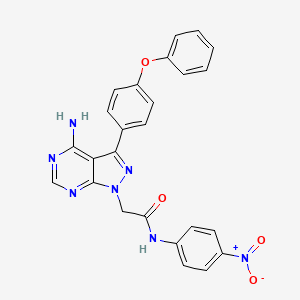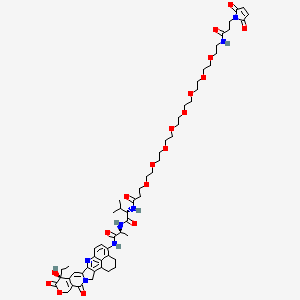
Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan is a compound used primarily in the synthesis of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic agents specifically to cancer cells, thereby minimizing damage to healthy cells. The compound consists of a maleimide group, a polyethylene glycol (PEG) linker, and a peptide sequence that includes valine and alanine, ending with an exatecan derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan involves several steps:
Formation of the Maleimide-PEG Linker: The maleimide group is attached to a PEG chain through a series of reactions involving activation and coupling agents.
Peptide Coupling: The valine and alanine residues are sequentially coupled to the PEG linker using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).
Attachment of Exatecan: The exatecan derivative is then attached to the peptide sequence through an amide bond formation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques, automated synthesizers, and stringent purification processes to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at the maleimide group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan has several scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Employed in the study of protein interactions and cellular processes.
Medicine: Integral in the development of targeted cancer therapies, particularly ADCs.
Industry: Utilized in the production of specialized reagents and diagnostic tools.
Mechanism of Action
The mechanism of action of Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan involves its role as a linker in ADCs. The maleimide group reacts with thiol groups on antibodies, forming stable thioether bonds. The PEG linker provides flexibility and solubility, while the peptide sequence ensures selective cleavage by specific proteases within cancer cells. The exatecan derivative acts as the cytotoxic agent, inhibiting topoisomerase I and inducing cell death.
Comparison with Similar Compounds
Similar Compounds
Mal-PEG8-Val-Cit-PAB-MMAE: Contains a maleimide PEG8 moiety, a protease-sensitive Val-Cit dipeptide, and a monomethyl auristatin E (MMAE) payload.
Mal-amido-PEG8-Val-Ala-PAB-SG3200: Another ADC linker with a similar structure but different payload.
Uniqueness
Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan is unique due to its specific peptide sequence and exatecan payload, which provide distinct pharmacokinetic and pharmacodynamic properties. Its design allows for targeted delivery and controlled release of the cytotoxic agent within cancer cells, enhancing therapeutic efficacy and reducing side effects.
Properties
Molecular Formula |
C57H77N7O18 |
|---|---|
Molecular Weight |
1148.3 g/mol |
IUPAC Name |
(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[(2S)-1-[[(10S)-10-ethyl-10-hydroxy-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaen-19-yl]amino]-1-oxopropan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C57H77N7O18/c1-5-57(73)42-33-45-52-40(34-64(45)55(71)41(42)35-82-56(57)72)38-7-6-8-39-43(9-10-44(60-52)50(38)39)61-53(69)37(4)59-54(70)51(36(2)3)62-47(66)14-17-74-19-21-76-23-25-78-27-29-80-31-32-81-30-28-79-26-24-77-22-20-75-18-15-58-46(65)13-16-63-48(67)11-12-49(63)68/h9-12,33,36-37,51,73H,5-8,13-32,34-35H2,1-4H3,(H,58,65)(H,59,70)(H,61,69)(H,62,66)/t37-,51-,57-/m0/s1 |
InChI Key |
OYYHJMUXFQIRBT-ZHSICCDKSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C(C=CC(=C56)N=C4C3=C2)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C(C=CC(=C56)N=C4C3=C2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


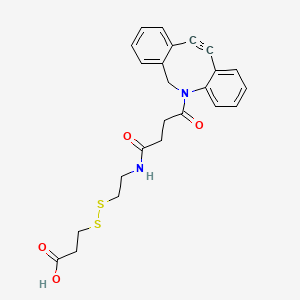
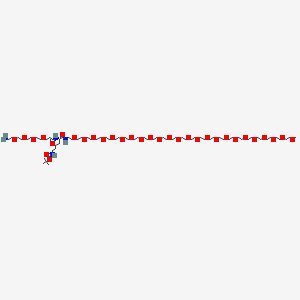
![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriotetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416135.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12416147.png)
